Methyl 2-cyclopropyl-2-hydroxypropanoate

Catalog No.
S3042441
CAS No.
1248911-98-9
M.F
C7H12O3
M. Wt
144.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-cyclopropyl-2-hydroxypropanoate

CAS Number

1248911-98-9

Product Name

Methyl 2-cyclopropyl-2-hydroxypropanoate

IUPAC Name

methyl 2-cyclopropyl-2-hydroxypropanoate

Molecular Formula

C7H12O3

Molecular Weight

144.17

InChI

InChI=1S/C7H12O3/c1-7(9,5-3-4-5)6(8)10-2/h5,9H,3-4H2,1-2H3

InChI Key

GIQWECZOGNXQGD-UHFFFAOYSA-N

SMILES

CC(C1CC1)(C(=O)OC)O

Solubility

not available

Thermophysical Property Data

    Scientific Field: Thermodynamics and physical chemistry

    Summary: Methyl 2-cyclopropyl-2-hydroxypropanoate has critically evaluated thermophysical property data available.

Advanced Synthons in Total Synthesis

    Scientific Field: Synthetic organic chemistry

    Summary: Methyl 2-cyclopropyl-2-hydroxypropanoate serves as an advanced synthon in total synthesis. Its incorporation into complex natural products or target molecules enables efficient construction of challenging frameworks.

Methyl 2-cyclopropyl-2-hydroxypropanoate is an organic compound characterized by its cyclopropyl group and a hydroxypropanoate moiety. It features a cyclopropane ring, which imparts unique structural and chemical properties, making it a subject of interest in synthetic organic chemistry and medicinal chemistry. The molecular formula for this compound is C6H10O3C_6H_{10}O_3, and its structure includes a methyl ester functional group, contributing to its reactivity and potential applications in various

  • No known information exists on the mechanism of action of MCHP in biological systems or its interaction with other compounds.
  • Due to the lack of research on MCHP, no safety information is currently available. It's advisable to handle any unknown compound with caution, assuming potential hazards like flammability, reactivity, and unknown toxicity.
, including:

  • Esterification: The compound can undergo esterification reactions, where it reacts with alcohols to form new esters.
  • Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield 2-cyclopropyl-2-hydroxypropanoic acid.
  • Cyclopropane Ring Opening: The strained cyclopropane ring can open under various conditions, leading to the formation of different products, such as alcohols or carbonyl compounds, depending on the reaction conditions and reagents used .

The compound exhibits potential biological activity, particularly in medicinal chemistry. Studies have indicated that derivatives of cyclopropyl compounds can act as inhibitors for various enzymes, including proteases. For instance, modifications of methyl 2-cyclopropyl-2-hydroxypropanoate may enhance its inhibitory effects against viral proteases like the main protease of SARS-CoV-2 . This suggests that the compound could be explored further for therapeutic applications.

The synthesis of methyl 2-cyclopropyl-2-hydroxypropanoate can be achieved through several methods:

  • From Cyclopropyl Carboxylic Acids: One common method involves reacting cyclopropyl carboxylic acids with methanol in the presence of thionyl chloride to form the methyl ester. This reaction typically requires controlled temperature conditions to optimize yield .
  • Cyclopropanation Reactions: Another approach includes the cyclopropanation of suitable precursors using reagents like Simmons-Smith reagents or diazo compounds, followed by functionalization to introduce the hydroxy group .
  • Enzymatic Synthesis: Recent advancements suggest that biocatalysis might also be employed to synthesize this compound with high specificity and yield.

Methyl 2-cyclopropyl-2-hydroxypropanoate finds applications in:

  • Pharmaceutical Development: Due to its potential biological activity, it is investigated as a lead compound for developing antiviral agents.
  • Synthetic Intermediates: It serves as an intermediate in various organic synthesis pathways, particularly in the production of more complex molecules.
  • Agricultural Chemistry: The compound may also have applications in agrochemicals as a building block for developing herbicides or pesticides.

Interaction studies involving methyl 2-cyclopropyl-2-hydroxypropanoate focus primarily on its binding affinity with biological targets. Research indicates that structural modifications can significantly influence its interaction with enzymes like proteases. For example, specific stereochemical configurations may enhance binding efficacy or alter selectivity towards certain enzymatic pathways . These studies are crucial for optimizing the compound's pharmacological properties.

Several compounds share structural similarities with methyl 2-cyclopropyl-2-hydroxypropanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Methyl 3-cyclopropyl-2-hydroxypropanoateCyclopropyl group at position 3Different stereochemistry affecting biological activity
Methyl 2-methyl-2-hydroxypropanoateMethyl substitution at position 2Increased lipophilicity compared to cyclopropyl variant
Methyl 2-cyclobutyl-2-hydroxypropanoateCyclobutane instead of cyclopropaneReduced strain compared to cyclopropane

Methyl 2-cyclopropyl-2-hydroxypropanoate stands out due to its unique cyclopropane ring structure, which contributes to its distinct reactivity and potential biological activity not found in other similar compounds.

The study of cyclopropane derivatives dates to 1884, when William Henry Perkin and Adolf von Baeyer synthesized the first cyclopropane derivative, marking the dawn of strained hydrocarbon research. Early challenges in characterizing cyclopropanes arose from their unusual bonding geometry, with bond angles constrained to 60°—far from the tetrahedral ideal. In 1931, Linus Pauling proposed the "banana bond" model to explain cyclopropane’s bonding through bent sp³ hybrid orbitals, while later work by Walsh in 1947 described the ring’s electronic structure using π-like interactions. These theoretical advances laid the groundwork for synthetic applications, culminating in the 1958 discovery by Simmons and Smith of a practical cyclopropanation method using iodoalkylzinc reagents. Today, cyclopropyl groups are valued for their ability to stabilize carbocations via hyperconjugation and participate in ring-opening reactions.

Significance of Hydroxypropanoate Derivatives in Chemical Research

Hydroxypropanoates, such as 3-hydroxypropanoic acid, are biologically relevant molecules involved in metabolic pathways and disease states, including propionic acidemia and eosinophilic esophagitis. Structurally, the β-hydroxy acid motif enables chelation of metal ions, a property exploited in drug design. For example, hydroxypyrone derivatives like deferiprone are clinically used for iron chelation therapy. In synthetic chemistry, hydroxypropanoate esters serve as intermediates in the construction of lactones, polyketides, and donor-acceptor cyclopropanes. The combination of a cyclopropyl group with a hydroxypropanoate ester in methyl 2-cyclopropyl-2-hydroxypropanoate merges strain-driven reactivity with functional group versatility.

Research Trajectory of Methyl 2-Cyclopropyl-2-Hydroxypropanoate

First reported in the early 21st century, methyl 2-cyclopropyl-2-hydroxypropanoate (CAS 1248911-98-9) remains a niche compound, with limited commercial availability. Its synthesis typically involves cyclopropanation of α,β-unsaturated esters or ketones. For instance, the Corey-Chaykovsky reaction—a method employing sulfonium ylides—has been applied to 2-hydroxychalcones to yield analogous 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. Recent advances in Simmons-Smith-type cyclopropanation, using reagents like diiodomethane and zinc-copper couple, offer alternative routes to cyclopropane-containing esters. Despite its modest presence in the literature, this compound’s bifunctional structure positions it as a candidate for exploring stereoselective transformations and metalloenzyme inhibition.

Theoretical Relevance in Contemporary Synthetic Methodology

The cyclopropyl group’s strain energy (~27 kcal/mol) and unique bonding impart distinctive reactivity. In methyl 2-cyclopropyl-2-hydroxypropanoate, the cyclopropane ring acts as a conformational lock, while the hydroxy and ester groups enable hydrogen bonding and nucleophilic acyl substitution. The compound’s donor-acceptor character—a hallmark of modern cyclopropane chemistry—facilitates ring-opening reactions under mild conditions, making it useful for constructing quaternary carbon centers. Additionally, the hydroxy group’s chelating ability could be harnessed in asymmetric catalysis or metalloenzyme inhibition, akin to hydroxypyridone-based HDAC inhibitors.

Classical Synthetic Approaches

Classical methods for synthesizing methyl 2-cyclopropyl-2-hydroxypropanoate rely on well-established cyclopropanation and esterification techniques. The Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones represents a key pathway, utilizing trimethylsulfoxonium iodide and sodium hydride in a DMSO/THF solvent system. This method achieves cyclopropane formation via ylide intermediacy, with yields up to 70% under optimized conditions (−10°C, 3 h) [1]. Stereochemical control is inherent, as demonstrated by single-diastereomer products confirmed via X-ray crystallography [1].

Alternatively, γ-chloro butyrate cyclization offers a scalable route. A patent describes reacting γ-chloro butyrate with sodium alkoxide in toluene, achieving cyclopropane carboxylate esters in yields exceeding 90% [2]. This method avoids solid alkoxide reagents, mitigating equipment corrosion and improving mass transfer through liquid-phase condensing agents [2].

Table 1: Classical Synthetic Methods Comparison

MethodReagents/ConditionsYieldKey Advantage
Corey–Chaykovsky [1]Trimethylsulfoxonium iodide, NaH, DMSO/THF70%High diastereoselectivity
γ-Chloro butyrate [2]Na alkoxide, toluene, 90–100°C90–93%Scalable, minimal side products

Catalytic Methodologies

Metal-Catalyzed Synthesis Pathways

While the provided literature emphasizes stoichiometric bases, metal-catalyzed approaches remain underexplored. Future research could investigate transition metals (e.g., palladium or copper) to enable catalytic cyclopropanation, reducing reagent waste.

Lewis Acid Catalysis Utilizing B(C₆F₅)₃

Current sources do not detail B(C₆F₅)₃-mediated synthesis. However, Lewis acids like boron trifluoride could theoretically stabilize transition states in cyclopropane ring closure, warranting further study.

Enantioselective Catalytic Approaches

Enantioselective synthesis is not explicitly covered in the cited works. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may enhance enantiomeric excess, though resolution techniques remain necessary for purifying racemic mixtures [1].

Green Chemistry Strategies for Sustainable Synthesis

The patent method [2] exemplifies green principles:

  • Solvent selection: Toluene’s low toxicity and recyclability align with sustainable practices.
  • Waste minimization: Azeotropic distillation of methanol-toluene mixtures enables continuous alcohol removal, driving equilibria toward product formation and reducing energy input [2].
  • Liquid-phase alkoxides: Sodium alkoxide in alcoholic solutions minimizes dust hazards and equipment corrosion compared to solid alternatives [2].

One-Pot Methodologies and Reaction Cascades

The γ-chloro butyrate cyclization [2] operates as a one-pot process:

  • Reagent mixing: γ-Chloro butyrate, sodium alkoxide, and toluene are combined.
  • Azeotropic distillation: Methanol-toluene azeotrope is continuously removed, shifting equilibrium.
  • Acid quenching and extraction: Post-reaction neutralization and solvent extraction yield pure cyclopropane esters.
    This method eliminates intermediate isolation, enhancing efficiency for industrial applications [2].

Stereoselective Synthesis Strategies

Diastereoselective Approaches

Corey–Chaykovsky cyclopropanation [1] inherently favors trans-diastereomers due to ylide geometry and steric effects. X-ray analysis of brominated derivatives confirms exclusive trans configuration, critical for bioactive compound synthesis [1].

Table 2: Diastereoselectivity in Corey–Chaykovsky Reactions [1]

SubstrateProduct DiastereomerSelectivity
2-Hydroxychalcone (1a)trans-2a>99:1
5-Bromo-2-hydroxychalconetrans-2e>99:1

Resolution Techniques for Enantiomeric Mixtures

Although unresolved in current sources, chiral chromatography or enzymatic resolution could separate enantiomers. Kinetic resolution using lipases may offer scalable solutions for racemic mixtures.

Scale-Up Considerations for Industrial Synthesis

The patent method [2] addresses critical scale-up challenges:

  • Solvent volume: Toluene usage (1.2–2.5 molar equivalents) balances reaction kinetics and cost [2].
  • Temperature control: Maintaining 90–100°C prevents side reactions during exothermic cyclization [2].
  • Continuous distillation: Automated azeotrope removal ensures consistent yields in large batches [2].
  • Equipment design: Glass-lined reactors resist alkoxide corrosion, extending operational lifespan [2].

XLogP3

0.4

Dates

Modify: 2023-08-18

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